![molecular formula C17H19ClO3 B5035175 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene, also known as SR9009, is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a number of beneficial effects on the body.
Wirkmechanismus
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene works by binding to a protein called Rev-erbα, which is involved in regulating the body's circadian rhythm. By activating Rev-erbα, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
In addition to its metabolic effects, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene has been shown to have a number of other biochemical and physiological effects. These include increased endurance and exercise capacity, improved lipid metabolism, and reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene in lab experiments is its ability to improve metabolic function and energy metabolism, which can be useful for studying conditions such as obesity and diabetes. However, one limitation is that its effects may be species-specific, meaning that results obtained in animal models may not necessarily translate to humans.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene. These include investigating its potential therapeutic applications in humans, exploring its effects on other aspects of metabolism such as lipid metabolism, and developing more potent and selective compounds based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene and its effects on different tissues and organs in the body.
Synthesemethoden
The synthesis of 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene involves a multi-step process that begins with the reaction of 3-chlorophenol with butyl bromide to form 4-(3-chlorophenoxy)butane. This intermediate is then reacted with 2-methoxybenzaldehyde to form the final product, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its ability to improve metabolic function, with studies showing that it can increase energy expenditure and improve glucose tolerance in animal models.
Eigenschaften
IUPAC Name |
1-chloro-3-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-16-9-2-3-10-17(16)21-12-5-4-11-20-15-8-6-7-14(18)13-15/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVZSSGLZCOLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

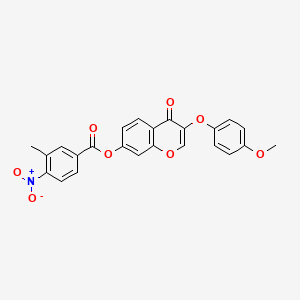
![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)
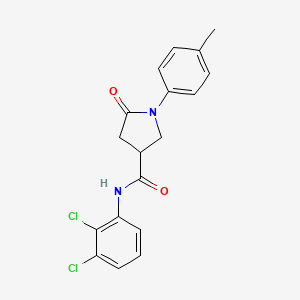
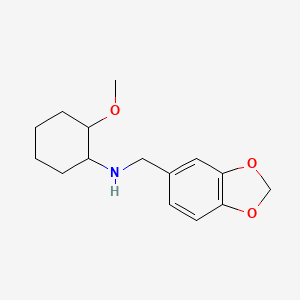
![1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5035128.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5035135.png)
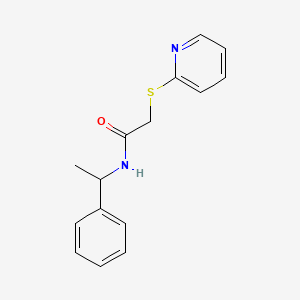
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035157.png)
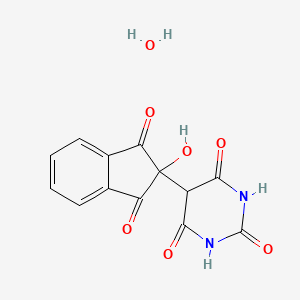
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]butanamide](/img/structure/B5035171.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B5035189.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)